molecular formula C12H15NO2 B8248354 Methyl 3-(azetidin-1-ylmethyl)benzoate

Methyl 3-(azetidin-1-ylmethyl)benzoate

Cat. No.: B8248354
M. Wt: 205.25 g/mol
InChI Key: ZAJFCYNQBRKLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(azetidin-1-ylmethyl)benzoate is an organic compound featuring a benzoate ester core substituted at the meta position with an azetidine ring (a four-membered secondary amine) via a methylene linker.

Synthesis of such compounds typically involves alkylation or condensation reactions. For example, methyl 3-(bromomethyl)benzoate intermediates (as in ) could react with azetidine under basic conditions to form the target compound, analogous to the synthesis of Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate .

Properties

IUPAC Name

methyl 3-(azetidin-1-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-5-2-4-10(8-11)9-13-6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJFCYNQBRKLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(azetidin-1-ylmethyl)benzoate typically involves the reaction of 3-(bromomethyl)benzoic acid with azetidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-1-ylmethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of the nitrogen atom.

    Oxidation and Reduction: The benzoate ester group can be subjected to oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzoate ester group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the ester group to an alcohol.

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used, but typically include substituted azetidine derivatives.

    Oxidation: Oxidation of the benzoate ester can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.

Scientific Research Applications

Methyl 3-(azetidin-1-ylmethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(azetidin-1-ylmethyl)benzoate is largely dependent on the specific application and the molecular targets involvedThis interaction can lead to the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

Azetidine vs. Piperazine/Indole/Amide Groups

  • Azetidine (4-membered ring) : Introduces ring strain, enhancing reactivity in nucleophilic substitution or ring-opening reactions. Its smaller size compared to piperazine (6-membered, ) may improve binding selectivity in enzyme pockets .
  • Indole () : The indole group in Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate contributes to π-π stacking interactions in biological systems, whereas azetidine’s lone pair electrons may facilitate coordination with metal catalysts .
  • Amide () : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s amide group increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the ester group in the target compound .

Electron-Withdrawing vs. Electron-Donating Groups

  • The trifluoromethyl group in ’s compound is strongly electron-withdrawing, stabilizing the aromatic ring against electrophilic attack. In contrast, azetidine’s methylene linker and amine group may donate electron density, altering reaction pathways .

Physicochemical and Functional Properties

  • Solubility : The hydroxy group in ’s compound improves aqueous solubility (>10 mg/mL), whereas azetidine’s compact structure may reduce polarity, favoring lipid membrane permeability .
  • Thermal Stability : Trifluoromethyl groups () enhance thermal stability (decomposition >200°C), whereas azetidine’s ring strain may lower stability .

Research Findings and Limitations

  • Synthetic Yields : Alkylation reactions () show moderate yields (~53%), suggesting room for optimization in azetidine derivatives .
  • Biological Data Gaps : Antiviral or enzyme inhibition data for azetidine-containing benzoates remain unaddressed in the provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.